

Naphthofluorescein CAS number and molecular structure.

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Compound of Interest

Compound Name: Naphthofluorescein

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Naphthofluorescein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Naphthofluorescein**, a versatile fluorescent molecule with significant applications in research and drug development. This document covers its fundamental chemical properties, synthesis, and detailed protocols for its use as a pH indicator and a furin inhibitor.

Core Properties of Naphthofluorescein

Naphthofluorescein (CAS Number: 61419-02-1) is a xanthene dye known for its pH-sensitive fluorescence and its role as a biological inhibitor. Its extended aromatic system, compared to fluorescein, results in longer excitation and emission wavelengths, making it suitable for various biological applications, including those requiring near-infrared (NIR) fluorescence.^[1]

Molecular Structure

The molecular structure of **Naphthofluorescein** is characterized by a spiro-fused polycyclic system.

Molecular Formula: $C_{28}H_{16}O_5$ ^[2]

Molecular Weight: 432.42 g/mol

Synonyms: CCG 8295[2]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Naphthofluorescein**.

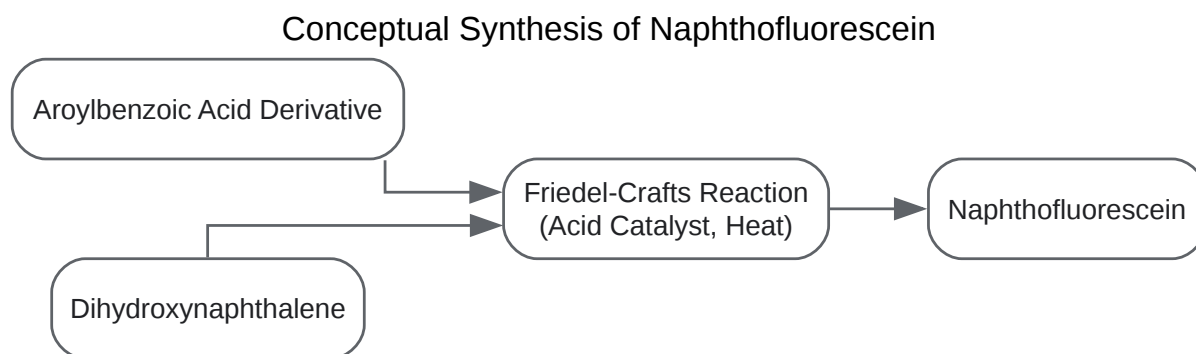
Property	Value	Reference
CAS Number	61419-02-1	[2]
Molecular Formula	C ₂₈ H ₁₆ O ₅	[2]
Molecular Weight	432.42 g/mol	
Appearance	Purple powder	[1]
Melting Point	189 °C (decomposes)	
pKa	7.6 - 7.8	[3]
Excitation Wavelength (λ _{ex})	594 nm (in 0.1 M Tris pH 9.0)	
Emission Wavelength (λ _{em})	663 nm (in 0.1 M Tris pH 9.0)	
Furin Inhibition (IC ₅₀)	12 μM	[4]

Synthesis of Naphthofluorescein

Naphthofluorescein and its derivatives are typically synthesized via a Friedel-Crafts type reaction. The general approach involves the condensation of an appropriate aroylbenzoic acid with a dihydroxynaphthalene in the presence of an acid catalyst.[1][5]

Conceptual Synthesis Workflow

The following diagram illustrates the general synthetic route to **Naphthofluorescein**.



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Caption: General workflow for **Naphthofluorescein** synthesis.

Experimental Protocols

This section provides detailed methodologies for the key applications of **Naphthofluorescein**.

Naphthofluorescein as a Fluorescent pH Indicator

Naphthofluorescein is a valuable pH indicator, exhibiting a distinct color change from red in strongly acidic conditions to blue in basic conditions.[1] Its fluorescence is also pH-dependent, making it suitable for ratiometric measurements of intracellular pH.[3]

Objective: To determine the pH of a solution using **Naphthofluorescein**.

Materials:

- **Naphthofluorescein** stock solution (e.g., 1 mM in DMSO)
- Citrate/phosphate/borate buffer solutions of known pH values (ranging from 4 to 9)[3]
- Spectrofluorometer
- Cuvettes

Procedure:

- Prepare a series of buffer solutions with known pH values.
- Add a small aliquot of the **Naphthofluorescein** stock solution to each buffer solution in a cuvette to a final concentration of approximately 1-10 μM .
- Measure the fluorescence emission spectrum of each sample by exciting at approximately 594 nm. Record the emission intensity at around 663 nm.
- Alternatively, for ratiometric measurements, acquire emission spectra at two different excitation wavelengths corresponding to the acidic and basic forms of the dye.
- Create a calibration curve by plotting the fluorescence intensity (or the ratio of intensities) against the known pH values.
- To determine the pH of an unknown sample, add **Naphthofluorescein** to the same final concentration, measure the fluorescence, and determine the pH from the calibration curve.

Objective: To measure the intracellular pH of living cells.

Materials:

- **Naphthofluorescein**, cell-permeable ester form (e.g., **Naphthofluorescein** diacetate)
- Cultured cells on coverslips or in imaging dishes
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., for excitation around 590 nm and emission around 660 nm)
- Intracellular pH calibration buffers with ionophores (e.g., nigericin and valinomycin)

Procedure:

- Cell Loading:
 - Prepare a loading solution of the **Naphthofluorescein** ester in HBSS (e.g., 1-10 μM). The final concentration may need to be optimized for the specific cell type.

- Wash the cells once with HBSS.
- Incubate the cells with the loading solution at 37°C for 30-60 minutes.
- Wash the cells twice with HBSS to remove extracellular dye.[6]
- Imaging:
 - Mount the coverslip with the loaded cells onto the microscope stage.
 - Acquire fluorescence images using the appropriate filter set.
- Calibration:
 - To obtain a quantitative pH_i measurement, a calibration curve must be generated.
 - Expose the loaded cells to a series of calibration buffers of known pH containing ionophores like nigericin and valinomycin to equilibrate the intracellular and extracellular pH.
 - Acquire fluorescence images for each calibration buffer.
 - Measure the average fluorescence intensity within the cells for each pH point and plot this against the buffer pH to generate a calibration curve.
- Data Analysis:
 - Measure the fluorescence intensity of the experimental cells and use the calibration curve to determine the intracellular pH.

Naphthofluorescein as a Furin Inhibitor

Naphthofluorescein is a cell-permeable inhibitor of furin, a proprotein convertase involved in the maturation of numerous proteins, with an IC₅₀ of 12 μM.[4] It has been shown to inhibit the furin-mediated cleavage of pro-membrane type-1 matrix metalloproteinase (pro-MT1-MMP).[4]

Objective: To determine the inhibitory effect of **Naphthofluorescein** on furin activity.

Materials:

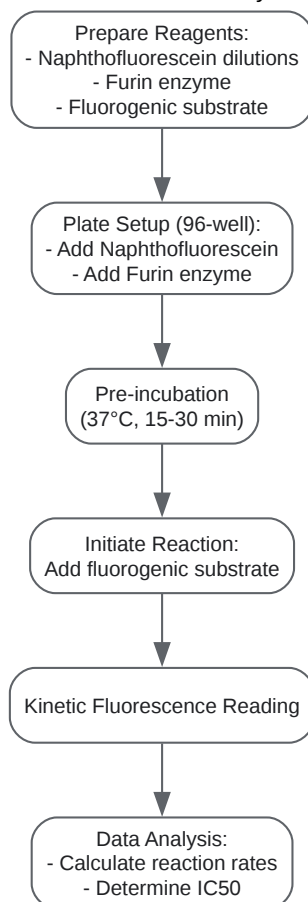
- Recombinant human furin
- Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
- Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)
- **Naphthofluorescein** stock solution (in DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Naphthofluorescein** in the assay buffer.
- In a 96-well plate, add the diluted **Naphthofluorescein** solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the diluted furin enzyme to all wells except the negative control.
- Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the fluorogenic furin substrate to all wells.
- Immediately measure the fluorescence kinetics at an appropriate excitation/emission wavelength pair for the cleaved fluorophore (e.g., for AMC, Ex/Em = 380/460 nm).
- Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence curves.
- Plot the percentage of inhibition against the logarithm of the **Naphthofluorescein** concentration and fit the data to a suitable model to determine the IC₅₀ value.^[7]

The following diagram illustrates the workflow for an in vitro furin inhibition assay.

In Vitro Furin Inhibition Assay Workflow



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Caption: Workflow for in vitro furin inhibition assay.

Signaling Pathway Inhibition

Furin plays a critical role in the activation of various precursor proteins. By inhibiting furin, **Naphthofluorescein** can disrupt these activation pathways. One such pathway is the activation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.

Inhibition of the Pro-MT1-MMP Activation Pathway

The diagram below illustrates how **Naphthofluorescein** inhibits the furin-mediated activation of pro-MT1-MMP and the subsequent activation of pro-MMP-2.

Caption: Inhibition of the furin-mediated pro-MT1-MMP activation pathway by **Naphthofluorescein**.

Conclusion

Naphthofluorescein is a powerful tool for researchers in various fields. Its unique spectroscopic properties make it an excellent fluorescent probe for pH measurements, while its inhibitory action on furin provides a valuable means to study the roles of this key enzyme in health and disease. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective application of **Naphthofluorescein** in a laboratory setting.

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